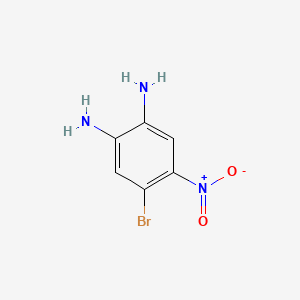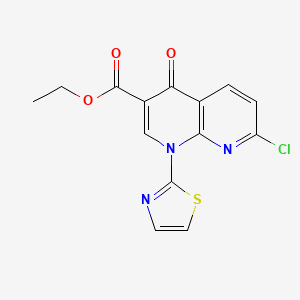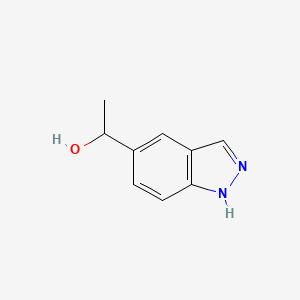
5-(2-Chlorophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)pentanoic acid, also known as 5-(2-chlorophenyl)valeric acid, is an organic compound with a molecular formula of C11H13ClO2. This compound features a valeric acid backbone substituted with a 2-chlorophenyl group. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)valeric acid typically involves the Friedel-Crafts acylation of 2-chlorobenzene with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2-chlorophenyl)valeric acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-(2-chlorophenyl)pentan-2-one.
Reduction: Formation of 5-(2-chlorophenyl)pentanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)valeric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Chlorophenyl)pentanoic acid: Similar structure but with a different alkyl chain length.
2-Chlorophenylacetic acid: Similar phenyl substitution but with a different carboxylic acid backbone.
2-Chlorobenzoic acid: Similar phenyl substitution but with a benzoic acid backbone.
Uniqueness
5-(2-Chlorophenyl)valeric acid is unique due to its specific combination of a valeric acid backbone and a 2-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
100126-82-7 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.673 |
Nom IUPAC |
5-(2-chlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |
Clé InChI |
MVTZDEAPARWFNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)Cl |
Synonymes |
5-(2-chlor-phenyl)-valeriansaeure |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)

![5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B599904.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)




![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)


